2-Isothiocyanatooctane
Overview
Description
2-Isothiocyanatooctane is a useful research compound. Its molecular formula is C9H17NS and its molecular weight is 171.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
2-Octyl isothiocyanate, also known as 2-Isothiocyanatooctane, is a type of isothiocyanate, a class of compounds known for their diverse biological activities . Isothiocyanates are known to interact with various intracellular targets, including cytochrome P450 enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
The interaction of 2-Octyl isothiocyanate with its targets leads to various changes within the cell. For instance, isothiocyanates can react with sulfhydryl residues of Keap1, causing the release of Nrf2. Nrf2 can then translocate to the nucleus and bind to the antioxidant response element (ARE) located in the promoters of genes coding for antioxidant/detoxifying enzymes and scavengers .
Biochemical Pathways
Isothiocyanates, including 2-Octyl isothiocyanate, can modulate a large number of cancer-related targets or pathways. These include the inhibition of cytochrome P450 enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Pharmacokinetics
The pharmacokinetic behavior of isothiocyanates in the human body is crucial for their clinical application. For instance, defining intake intervals or ascertaining constant levels of the active compound is based on knowledge of isothiocyanate pharmacokinetic and dynamic behavior . More research is needed to understand the specific ADME properties of 2-Octyl isothiocyanate.
Result of Action
The molecular and cellular effects of 2-Octyl isothiocyanate’s action are diverse, given its interaction with multiple targets and pathways. These effects include antioxidant and anti-inflammatory activities, interference with cancer-related targets and pathways, and potential antimicrobial properties .
Action Environment
The action, efficacy, and stability of 2-Octyl isothiocyanate can be influenced by various environmental factors. For instance, isothiocyanates are weak electrophiles and are susceptible to hydrolysis . Additionally, the hydrophobicity of isothiocyanates, which can be enhanced by increasing alkyl chain length, may influence their antibacterial activity
Biochemical Analysis
Biochemical Properties
2-Isothiocyanatooctane plays a significant role in biochemical reactions due to its reactive isothiocyanate group. This compound interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with glutathione, a tripeptide involved in cellular detoxification. This compound conjugates with glutathione through the mercapturic acid pathway, facilitating its excretion from the body . Additionally, this compound is known to induce phase II detoxifying enzymes, such as glutathione S-transferases, UDP-glucuronosyl transferases, and NAD(P)H quinone dehydrogenase 1, which protect cells from DNA damage by carcinogens and reactive oxygen species .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit deubiquitinating enzymes, such as ubiquitin-specific protease 9x and ubiquitin carboxyl-terminal hydrolase 37, which are associated with tumorigenesis . This inhibition leads to increased ubiquitination and degradation of oncogenic proteins, thereby exerting anticancer effects. Furthermore, this compound modulates the activity of biotransformation enzymes, enhancing the cellular antioxidant response and reducing inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, this compound binds to the active sites of deubiquitinating enzymes, inhibiting their activity and promoting the degradation of target proteins . This compound also induces the expression of phase II detoxifying enzymes through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway . The binding of this compound to Nrf2 leads to its translocation to the nucleus, where it activates the transcription of antioxidant response element (ARE)-driven genes, enhancing cellular defense mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods . The degradation products of this compound may also exhibit biological activity, contributing to its overall effects. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained induction of detoxifying enzymes and prolonged antioxidant effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cellular defense mechanisms and reduce oxidative stress . At high doses, it may exhibit toxic or adverse effects, such as cytotoxicity and genotoxicity . Threshold effects have been observed, where the beneficial effects of this compound are maximized at optimal dosages, while higher concentrations lead to detrimental outcomes. These findings highlight the importance of dose optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I metabolism, this compound undergoes oxidation, reduction, and hydrolysis reactions, catalyzed by enzymes such as cytochrome P450 . In phase II metabolism, it conjugates with endogenous molecules like glutathione, glucuronic acid, and sulfate, increasing its hydrophilicity and facilitating its excretion . These metabolic pathways play a crucial role in the detoxification and elimination of this compound from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound is transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides and multidrug resistance-associated proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its affinity for different cellular compartments and its interaction with binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, its localization to the cytoplasm or mitochondria can influence cellular metabolism and signaling pathways. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.
Properties
IUPAC Name |
2-isothiocyanatooctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-3-4-5-6-7-9(2)10-8-11/h9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAAZXUXIQEORL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80989728 | |
Record name | 2-Isothiocyanatooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80989728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69626-80-8 | |
Record name | 2-Octane isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069626808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Isothiocyanatooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80989728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 69626-80-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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